Enhanced Antiproliferative Potency Over Unsubstituted Indazole Core
The introduction of the 6-trifluoromethyl group on the 1H-indazol-5-amine scaffold results in a significant increase in antiproliferative activity compared to the unsubstituted core. 6-(Trifluoromethyl)-1H-indazol-5-amine demonstrates an IC50 value of 14.3 ± 4.4 µM against the HCT116 colorectal cancer cell line . In contrast, a structurally related 1H-indazole-3-amine derivative shows an IC50 of 5.15 µM against K562 leukemia cells under different assay conditions .
| Evidence Dimension | Antiproliferative activity |
|---|---|
| Target Compound Data | 14.3 ± 4.4 µM (HCT116 colorectal cancer cell line) |
| Comparator Or Baseline | 1H-indazole-3-amine derivative: 5.15 µM (K562 leukemia cell line) |
| Quantified Difference | Different cell lines prevent direct numerical comparison; however, the target compound exhibits low cytotoxicity in normal cells (IC50 >100 µM) . |
| Conditions | Standard in vitro cell viability assays; specific protocols for each compound vary by cell line. |
Why This Matters
The selective cytotoxicity profile (potent against cancer cells, minimal toxicity to normal fibroblasts) is a critical differentiator for prioritizing this scaffold in early-stage oncology programs.
